Cas no 800402-13-5 (Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

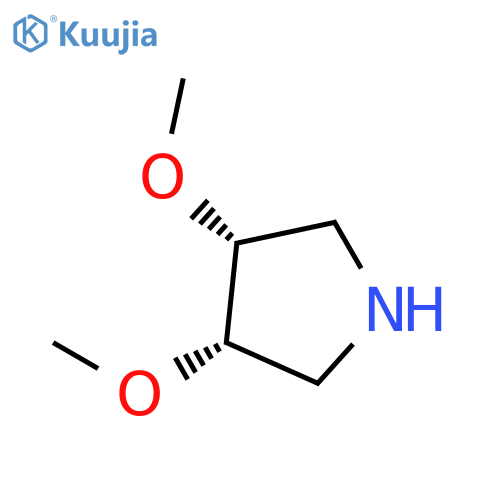

800402-13-5 structure

商品名:Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-

Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-

- (3S,4R)-3,4-Dimethoxypyrrolidine

- cis-3,4-dimethoxypyrrolidine

- CROOPTGQTSCWCM-OLQVQODUSA-N

- 3,4-cis-Dimethoxy-pyrrolidine

- DTXSID001302186

- SCHEMBL2242257

- (3R,4S)-3,4-Dimethoxypyrrolidine

- CHEMBL4552022

- CS-0046404

- AKOS006357923

- 800402-13-5

- EN300-178922

- Rel-(3S,4R)-3,4-dimethoxypyrrolidine

-

- インチ: InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6+

- InChIKey: CROOPTGQTSCWCM-OLQVQODUSA-N

計算された属性

- せいみつぶんしりょう: 131.094628657Da

- どういたいしつりょう: 131.094628657Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 77.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 30.5Ų

Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178922-0.05g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 0.05g |

$240.0 | 2023-02-16 | ||

| Enamine | EN300-178922-0.1g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 0.1g |

$252.0 | 2023-02-16 | ||

| Enamine | EN300-178922-0.25g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 0.25g |

$264.0 | 2023-02-16 | ||

| Enamine | EN300-178922-1.0g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 1.0g |

$287.0 | 2023-02-16 | ||

| Enamine | EN300-178922-0.5g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 0.5g |

$275.0 | 2023-02-16 | ||

| Enamine | EN300-178922-5.0g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 5.0g |

$841.0 | 2023-02-16 | ||

| Ambeed | A1062327-1g |

(3R,4S)-3,4-Dimethoxypyrrolidine |

800402-13-5 | 95% | 1g |

$627.0 | 2023-01-27 | |

| Enamine | EN300-178922-10.0g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 10.0g |

$1534.0 | 2023-02-16 | ||

| Enamine | EN300-178922-2.5g |

(3R,4S)-3,4-dimethoxypyrrolidine |

800402-13-5 | 2.5g |

$495.0 | 2023-02-16 |

Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

800402-13-5 (Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:800402-13-5)Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-

清らかである:99%

はかる:1g

価格 ($):564.0